2-Methyl-5-pyrimidin-2-ylaniline
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Overview
Description
2-Methyl-5-pyrimidin-2-ylaniline is an aromatic amine with a pyrimidine ring substituted at the 2-position with a methyl group and at the 5-position with an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-pyrimidin-2-ylaniline typically involves the reaction of 2-chloro-5-methylpyrimidine with aniline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The raw materials are readily available, and the process can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-pyrimidin-2-ylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-Methyl-5-pyrimidin-2-ylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 2-Methyl-5-pyrimidin-2-ylaniline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-ethylpyridine: Similar in structure but with an ethyl group instead of an aniline group.
2-Methyl-5-vinylpyridine: Contains a vinyl group, used in resin production.
Pyrido[2,3-d]pyrimidine: A fused heterocyclic compound with different pharmacological properties .
Uniqueness
2-Methyl-5-pyrimidin-2-ylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11N3 |
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Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-methyl-5-pyrimidin-2-ylaniline |
InChI |
InChI=1S/C11H11N3/c1-8-3-4-9(7-10(8)12)11-13-5-2-6-14-11/h2-7H,12H2,1H3 |
InChI Key |
VXDYTEQTBVRDSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=CC=N2)N |
Origin of Product |
United States |
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